N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H24N4O3 and its molecular weight is 320.393. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities against trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and plasmodium falciparum nf54, a causative organism of malaria .
Mode of Action
It is known that similar 2-aminopyrimidine derivatives interact with their targets, leading to changes that inhibit the growth of the targeted organisms .
Biochemical Pathways
Similar compounds have been shown to exhibit antitrypanosomal and antiplasmodial activities, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide typically involves several steps. Starting from commercially available cyclopentanecarboxylic acid, the first step includes conversion to its corresponding acid chloride using thionyl chloride or oxalyl chloride. Subsequent reactions involve the introduction of the 6-morpholinopyrimidin-4-yl moiety through nucleophilic substitution, followed by the attachment of the oxyethyl linker to the cyclopentane ring. This multistep synthesis requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the large-scale production of this compound demands efficient and cost-effective methods. One approach involves optimizing the synthetic route to minimize the number of steps and use of expensive reagents. The use of continuous flow reactors and process intensification techniques can also enhance the scalability and reproducibility of the synthesis. Monitoring and automation of reaction parameters are crucial to maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes: N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Its cyclopentane ring and morpholinopyrimidine moiety offer multiple sites for chemical modifications, making it a versatile compound for synthetic chemists.
Common Reagents and Conditions Used in These Reactions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides and amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents to achieve optimal yields.
Major Products Formed from These Reactions: The reactions of this compound yield a range of products depending on the reaction conditions For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols
Scientific Research Applications: this compound has found applications in numerous scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators. In medicine, the compound's unique structure has prompted research into its potential as a therapeutic agent for various diseases. Industrially, it is used as an intermediate in the production of advanced materials and specialty chemicals.
Mechanism of Action: The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its morpholinopyrimidine moiety may bind to enzyme active sites or receptor domains, modulating their activity. The oxyethyl linker and cyclopentane ring contribute to the compound's overall binding affinity and selectivity, enhancing its efficacy in biological systems.
Comparison with Similar Compounds: When compared to similar compounds, this compound stands out due to its unique combination of structural elements. Similar compounds, such as N-(2-(pyrimidin-4-yloxy)ethyl)cyclopentanecarboxamide or N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide, may share some chemical properties but differ in their overall reactivity and biological activity. These differences highlight the distinct advantages of this compound in specific applications.
Properties
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c21-16(13-3-1-2-4-13)17-5-8-23-15-11-14(18-12-19-15)20-6-9-22-10-7-20/h11-13H,1-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJXVFBPAQMISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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